2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated intermediate with an appropriate amine under acylation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could be effective in modulating biological pathways involved in inflammation, cancer, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or resistance to degradation. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings provide additional binding affinity through π-π interactions. The thiazole and thiophene rings contribute to the overall stability and specificity of the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
2-((4-chlorophenyl)sulfonyl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-((4-chlorophenyl)sulfonyl)-N-(4-(benzothiazol-2-yl)thiazol-2-yl)acetamide: Similar structure but with a benzothiazole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of both a thiophene and a thiazole ring in the same molecule is relatively rare and provides a distinct set of interactions and reactivity patterns compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c16-10-3-5-11(6-4-10)24(20,21)9-14(19)18-15-17-12(8-23-15)13-2-1-7-22-13/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABJOKTVYGGMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.